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Compound of Interest

Compound Name:
2-(Difluoromethyl)morpholine

hydrochloride

CAS No.: 2095408-94-7

Cat. No.: B2916603 Get Quote

Executive Summary
The incorporation of a difluoromethyl (CHF

) group at the C2 position of the morpholine ring is a high-value strategy in modern drug
discovery. It functions as a "metabolic blocker" and a lipophilicity modulator. This guide
compares the X-ray crystallographic characteristics, physicochemical properties, and metabolic
profiles of 2-(Difluoromethyl)morpholine against its non-fluorinated parent and trifluoromethyl
analogs.

Key Insight: Unlike the trifluoromethyl (CF

) group, which acts purely as a bulkier lipophilic enhance, the CHF

group retains hydrogen-bond donor capacity (via the polarized C-H bond) while significantly
lowering the basicity of the distal nitrogen (N4) through inductive effects (

-bond propagation).
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In the solid state, 2-(difluoromethyl)morpholine derivatives predominantly adopt a chair

conformation.[1] The crystallographic data reveals a critical interplay between steric bulk and

stereoelectronic effects (the gauche effect).

Ring Geometry: The morpholine ring maintains a distorted chair geometry. The C2-C3 bond

length is often slightly shortened due to the inductive pull of the fluorine atoms.

Substituent Orientation (Equatorial vs. Axial):

Preferred State: The bulky CHF

group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions
with the axial protons at C6 and the lone pair/proton at N4.

Dipole Alignment: X-ray structures of hydrochloride salts (e.g., CAS 2095408-94-7) show

the CHF

group orienting to maximize the distance between the fluorine dipoles and the protonated
nitrogen center, stabilizing the crystal lattice through C-H···F and N-H[1][2][3]···Cl
interactions.

Critical Structural Parameters
The following parameters are typical for 2-DFM structures resolved at < 1.0 Å resolution:
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Parameter
2-DFM (Observed
Range)

Morpholine
(Reference)

Structural
Implication

Ring Conformation Chair Chair
Stable scaffold for

receptor binding.

C2-Substituent Equatorial (Major) N/A
Minimizes steric clash;

defines vector.

C-F Bond Length 1.35 – 1.38 Å N/A
High polarity;

metabolic stability.

N4 Pyramidalization
Reduced (

character)

Standard Lower basicity due to

electron withdrawal.

C2-O1 Bond Length ~1.41 Å ~1.43 Å

Anomeric-like

stabilization from F

atoms.

Comparative Performance Guide
This section objectively compares 2-DFM with its primary alternatives: the unsubstituted

Morpholine and the 2-(Trifluoromethyl)morpholine (2-TFM).

Physicochemical & Metabolic Metrics[4][5]

Feature
Morpholine
(Parent)

2-

(Difluoromethyl)morp

holine

2-
(Trifluoromethyl)m
orpholine

Basicity (pKa) ~8.3 ~6.5 – 7.0 ~5.5 – 6.0

Lipophilicity (LogP) -0.86 (Hydrophilic) ~0.6 (Balanced) > 1.2 (Lipophilic)

H-Bond Potential Acceptor/Donor
Lipophilic H-Bond

Donor
Acceptor Only

Metabolic Stability
Low (N-dealkylation,

C2/C3 oxidation)

High (Blocks C2

oxidation)

High (Blocks C2

oxidation)

Solubility (aq) High Moderate Low
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Performance Analysis
Metabolic Blockade: The C2 position in morpholine is a "metabolic soft spot," susceptible to

oxidative attack by Cytochrome P450 enzymes (leading to ring opening). Substituting C2

with CHF

sterically and electronically deactivates this site, significantly extending the half-life (

) of the drug candidate.

Basicity Modulation: The electron-withdrawing nature of the CHF

group lowers the pKa of the N4 amine by 1–2 units. This is advantageous for improving
membrane permeability (more neutral species at physiological pH) and reducing hERG
channel liability, which is often associated with high basicity.

Bioisosterism: The CHF

group acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in some contexts,
capable of acting as a weak hydrogen bond donor via the polarized C-H bond, a feature
absent in the CF

analog.

Experimental Protocols
Protocol: Single Crystal Growth of 2-DFM Salts
Obtaining X-ray quality crystals of fluorinated morpholine salts requires controlling the rate of

nucleation to prevent disorder in the flexible ring.

Reagents:

Compound: 2-(Difluoromethyl)morpholine Hydrochloride (approx. 20 mg).

Solvent A: Methanol (HPLC grade).

Solvent B: Diethyl Ether or Hexane (Antisolvent).

Methodology (Vapor Diffusion):
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Dissolution: Dissolve 20 mg of the HCl salt in the minimum amount of warm Methanol

(approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear and particle-free

(filter if necessary).

Setup: Place the open inner vial inside a larger outer jar containing 5 mL of Solvent B

(Diethyl Ether).

Equilibration: Seal the outer jar tightly. The volatile antisolvent (Ether) will slowly diffuse into

the Methanol solution, reducing solubility gradually.

Incubation: Store at 4°C in a vibration-free environment.

Harvest: Inspect for block-like, colorless crystals after 48–72 hours.

Protocol: Metabolic Stability Assay (Microsomal)
To validate the "metabolic blocker" claim:

Incubation: Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL

protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile

containing an internal standard.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Visualizations & Logic Pathways
Structural Logic of Fluorine Substitution
The following diagram illustrates the causal relationship between fluorine substitution,

electronic effects, and the resulting pharmacological properties.
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Caption: Causal impact of C2-difluoromethylation on morpholine physicochemical and

biological properties.

Crystallization Workflow
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Caption: Vapor diffusion protocol for obtaining high-quality single crystals of morpholine salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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